(1R,2S)-2-Amino-1-methylcyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol is a chiral compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (1R,2S)-norephedrine with 1,4-dibromobutane in the presence of sodium bicarbonate under reflux conditions . The reaction mixture is then worked up to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral separation techniques such as preparative chromatography may be employed to obtain the pure enantiomer .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines or alcohols .
Scientific Research Applications
Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with adrenergic receptors, modulating neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol can be compared with other similar compounds such as:
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression.
Methoxamine: An alpha-adrenergic agonist used to induce vasoconstriction.
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique cyclobutane ring in Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol distinguishes it from other compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
KWXCRCUYAMGCIU-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]1N)O |
Canonical SMILES |
CC1(CCC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.